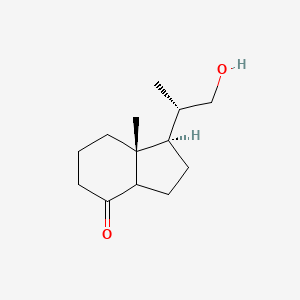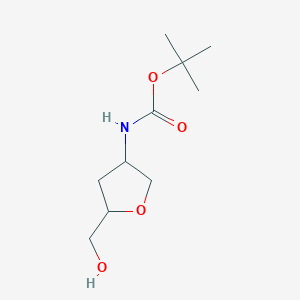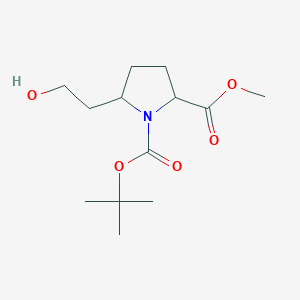
1-(tert-Butyl) 2-methyl 5-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl) 2-methyl 5-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C13H23NO5. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
準備方法
The synthesis of 1-(tert-Butyl) 2-methyl 5-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl and methyl groups. One common synthetic route includes the use of tert-butyl chloroformate and methyl iodide as reagents. The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-(tert-Butyl) 2-methyl 5-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
科学的研究の応用
1-(tert-Butyl) 2-methyl 5-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Materials Science: This compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions, providing insights into biological processes.
作用機序
The mechanism of action of 1-(tert-Butyl) 2-methyl 5-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and alteration of cellular processes .
類似化合物との比較
1-(tert-Butyl) 2-methyl 5-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
1-(tert-Butyl) 2-methyl 5-(3-hydroxypropyl)pyrrolidine-1,2-dicarboxylate: This compound has a similar structure but with a different hydroxyalkyl group, leading to variations in its chemical and biological properties.
1-tert-Butyl 2-ethyl (S)-5-oxopyrrolidine-1,2-dicarboxylate: This compound differs in the alkyl substituents and the presence of an oxo group, which can affect its reactivity and applications.
特性
分子式 |
C13H23NO5 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-methyl 5-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-9(7-8-15)5-6-10(14)11(16)18-4/h9-10,15H,5-8H2,1-4H3 |
InChIキー |
SFKOSYKLJWGSQI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


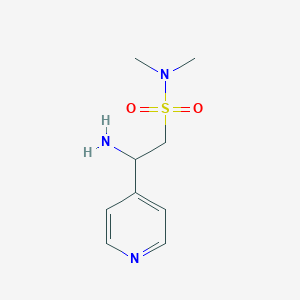
![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13319155.png)
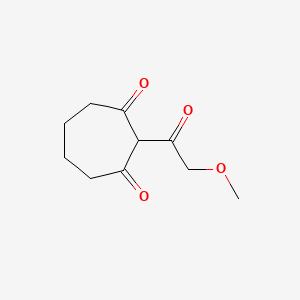

![5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13319176.png)

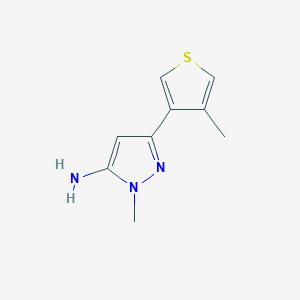
amine](/img/structure/B13319194.png)
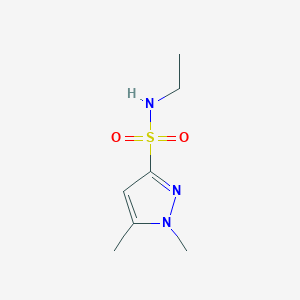
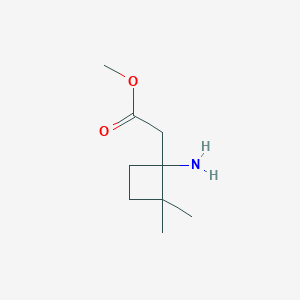
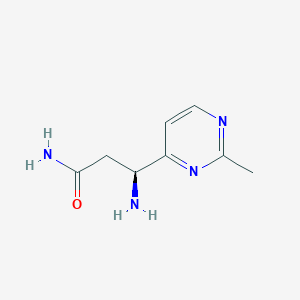
![11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13319218.png)
